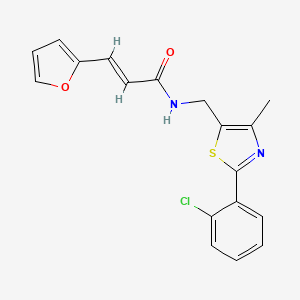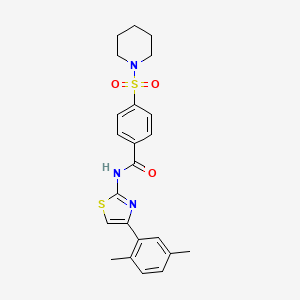
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-ethoxy-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-ethoxy-1-naphthamide is a complex organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-ethoxy-1-naphthamide typically involves multi-step organic reactions. One common route includes:
Preparation of the tert-butoxy group: Reacting tert-butyl alcohol with a halogenating agent to form tert-butyl halide.
Formation of the piperazine derivative: Reacting 1-boc-piperazine with the tert-butoxy precursor under controlled conditions.
Introduction of the ethyl-naphthamide group: Reacting 2-ethoxy-1-naphthoyl chloride with the piperazine intermediate.
Industrial Production Methods
Industrial-scale production often involves optimizing the reaction conditions to maximize yield and purity. Factors such as temperature, solvent choice, and catalysts are carefully controlled. Large-scale reactors and continuous flow processes might be employed to ensure consistent production.
化学反应分析
Types of Reactions
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to form hydroxyl or carbonyl derivatives.
Reduction: : It may be reduced to alter the naphthamide group.
Substitution: : Various substituents can replace the ethyl or tert-butoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenating agents or nucleophiles in the presence of a base.
Major Products
The major products from these reactions vary depending on the specific conditions and reagents used. Generally, they result in derivatives with modified functional groups enhancing or altering the compound's properties.
科学研究应用
Chemistry
In chemistry, N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-ethoxy-1-naphthamide is used as a building block for synthesizing complex molecules. Its reactivity and structural features make it valuable for creating new compounds with potential utility.
Biology
Biologically, this compound might exhibit activity against specific biological targets. Researchers study its interactions with enzymes or receptors to develop new therapeutic agents.
Medicine
In medicine, its derivatives could have pharmacological applications. Studies might explore its efficacy and safety as a potential drug candidate.
Industry
Industrially, it might serve as an intermediate in manufacturing pharmaceuticals, agrochemicals, or specialty chemicals, contributing to various production processes.
作用机制
The mechanism by which N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-ethoxy-1-naphthamide exerts its effects involves interactions at the molecular level. It might target specific proteins, enzymes, or pathways, modulating their activity. For example, it could inhibit or activate enzymes involved in metabolic pathways, altering cellular functions.
相似化合物的比较
When compared to similar compounds, N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-ethoxy-1-naphthamide stands out due to its unique substituents and functional groups. Other compounds with similar core structures might include:
N-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethyl)-1-naphthamide
N-(2-(4-(3-methoxypropyl)piperazin-1-yl)ethyl)-2-hydroxy-1-naphthamide
These similar compounds may share some chemical properties and reactivity patterns but differ in their specific applications and effects due to variations in their substituent groups.
There you have it: your detailed article on this fascinating compound. Any of those sections especially spark your interest?
属性
IUPAC Name |
2-ethoxy-N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N3O4/c1-5-32-23-11-10-20-8-6-7-9-22(20)24(23)25(31)27-12-13-28-14-16-29(17-15-28)18-21(30)19-33-26(2,3)4/h6-11,21,30H,5,12-19H2,1-4H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKPQJQJULRIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3CCN(CC3)CC(COC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/new.no-structure.jpg)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2721473.png)
![8-(3-chloro-4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721474.png)
![N-(3-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2721476.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2721478.png)

![1-methyl-3-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B2721480.png)

![4-[butyl(methyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2721484.png)



